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molecular formula C8H10BrN3O3 B8386376 (2-bromoimidazol-1-yl) morpholine-4-carboxylate

(2-bromoimidazol-1-yl) morpholine-4-carboxylate

Cat. No. B8386376
M. Wt: 276.09 g/mol
InChI Key: XCWQGQVBZFDYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279470B2

Procedure details

The title compound was prepared from 1-hydroxy-2-bromoimidazole, hydrochloride and 4-morpholine carbonyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc) (98%, crystals).
Name
1-hydroxy-2-bromoimidazole, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[OH:2][N:3]1[CH:7]=[CH:6][N:5]=[C:4]1[Br:8].[N:9]1([C:15](Cl)=[O:16])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>>[Br:8][C:4]1[N:3]([O:2][C:15]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[O:16])[CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
1-hydroxy-2-bromoimidazole, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ON1C(=NC=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Quad flash 12, EtOAc) (98%, crystals)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N(C=CN1)OC(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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